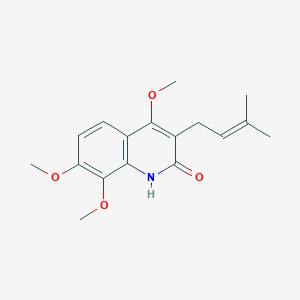

Preskimmianine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEZQCLAAGSHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preskimmianine: Biosynthetic Origin, Chemotaxonomy, and Pharmacological Profile

Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Phytochemists, and Drug Discovery Specialists

Executive Summary

Preskimmianine (CAS: 38695-41-9) is a rare quinolone alkaloid and a critical biosynthetic intermediate in the formation of furoquinoline alkaloids, specifically skimmianine . Predominantly isolated from the root bark of the Dictamnus genus (Rutaceae), it represents the "open-chain" prenylated precursor that undergoes oxidative cyclization to form the furan ring characteristic of mature furoquinolines. While historically viewed merely as a metabolic transit point, recent pharmacological profiling has identified preskimmianine as a potent cytotoxic and anti-inflammatory agent in its own right, exhibiting significant activity against murine leukemia (L1210) and neuroinflammatory pathways (NF-κB).

Chemical Identity & Structural Logic

Preskimmianine belongs to the 3-prenyl-2-quinolinone class. Its structure is defined by a quinoline core substituted with three methoxy groups and a dimethylallyl (prenyl) side chain at the C-3 position.

| Attribute | Specification |

| Chemical Name | 4,7,8-Trimethoxy-3-(3-methylbut-2-enyl)quinolin-2(1H)-one |

| Molecular Formula | C₁₇H₂₁NO₄ |

| Molecular Weight | 303.35 g/mol |

| Structural Class | Prenylquinolone Alkaloid (Furoquinoline precursor) |

| Key Moiety | 3,3-dimethylallyl group (Prenyl chain) at C-3 |

| Solubility | Soluble in CHCl₃, DMSO, Acetone; Low solubility in water |

Structural Significance

Unlike skimmianine, which possesses a closed furan ring fused to the quinoline core (at C-2/C-3), preskimmianine retains the uncyclized prenyl side chain. This structural distinction renders it more lipophilic and chemically reactive, serving as the substrate for the oxidative cyclization enzymes (likely cytochrome P450s) that generate the furan moiety.

Botanical Distribution & Chemotaxonomy

Preskimmianine is a chemotaxonomic marker for the Rutaceae family, specifically the tribes Ruteae and Zanthoxyleae. Its accumulation is often transient, as it is rapidly converted to skimmianine, making high-yield isolation challenging.

Primary Natural Sources

| Genus | Species | Tissue Source | Abundance Profile |

| Dictamnus | Dictamnus dasycarpus | Root Bark (Cortex) | High (Primary commercial source) |

| Dictamnus | Dictamnus albus | Root / Aerial parts | Moderate; co-occurs with fraxinellone |

| Dictamnus | Dictamnus angustifolius | Whole plant | Trace to Moderate |

| Acronychia | Acronychia spp.[1][2][3][4][5] | Bark | Low; often co-isolated with evolitrine |

| Haplophyllum | Haplophyllum acutifolium | Aerial parts | Trace |

Chemotaxonomic Insight: The co-occurrence of preskimmianine with dictamnine and skimmianine in Dictamnus root bark suggests that this tissue is the active site of furoquinoline biosynthesis. The root bark of D. dasycarpus is the most reliable source for preparative isolation.

Biosynthetic Pathway (The "Pivot" Mechanism)

Preskimmianine serves as the "pivot" molecule where the pathway diverges from simple quinolones to complex furoquinolines. The transformation involves the epoxidation of the prenyl double bond followed by cyclization and loss of an isopropyl group.

Figure 1: Biosynthetic pathway illustrating Preskimmianine as the obligate prenylated precursor to Skimmianine.

Isolation & Purification Protocol

Objective: Isolate high-purity Preskimmianine (>98%) from Dictamnus dasycarpus root bark. Challenge: Separation from the structurally similar skimmianine and dictamnine.

Step 1: Extraction (Defatting & Enrichment)

-

Material: Pulverize dried root bark of D. dasycarpus (1.0 kg).

-

Defatting: Macerate with n-Hexane (3 x 2L) at room temperature for 24h.

-

Rationale: Removes lipids and non-polar terpenes (like fraxinellone) which interfere with alkaloid separation.

-

Note: Preskimmianine has moderate lipophilicity; some may partition here. Check hexane fraction via TLC.

-

-

Alkaloid Extraction: Extract the marc (residue) with Methanol (MeOH) (3 x 2L) under reflux (60°C).

-

Concentration: Evaporate MeOH in vacuo to yield a crude alkaloidal gum.

Step 2: Acid-Base Partitioning (Cleanup)

-

Resuspend crude gum in 2% HCl (aq). Filter to remove insoluble resins.

-

Wash the acidic solution with Ethyl Acetate (EtOAc) to remove neutral impurities.

-

Basify: Adjust pH to 9-10 using NH₄OH.

-

Extraction: Extract the basic aqueous phase with Chloroform (CHCl₃) (3x).

-

Drying: Dry CHCl₃ layer over anhydrous Na₂SO₄ and evaporate. This is the Total Alkaloid Fraction (TAF) .

Step 3: Chromatographic Isolation

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase Gradient: CHCl₃ : MeOH (Start 100:0 → 95:5 → 90:10).

-

Elution Order:

-

Polishing (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

-

Solvent: Acetonitrile : Water (60:40 Isocratic).

-

Detection: UV @ 254 nm and 320 nm.

-

Retention: Preskimmianine typically elutes after skimmianine in RP-HPLC due to the hydrophobic prenyl chain.

-

Pharmacological Profile

While skimmianine is the "end-product," preskimmianine exhibits distinct and often superior bioactivity in specific assays, likely due to the reactive potential of the prenyl side chain.

A. Cytotoxicity (Oncology)

-

Target: Murine Leukemia L1210 cell line.

-

Potency: Preskimmianine demonstrated an IC₅₀ of 3.125 µg/mL (10.3 µM) .[4][8]

-

Comparison: In comparative studies, it was more potent than the co-occurring coumarin fraxinellone against this specific lineage.

-

Mechanism: Likely interference with DNA replication via intercalation (quinoline core) or alkylation via the prenyl group.

B. Anti-Inflammatory (Neuroprotection)

-

Model: LPS-stimulated BV-2 Microglial cells.[9]

-

Activity: Significant suppression of pro-inflammatory mediators.

-

Inhibition: Reduces Nitric Oxide (NO) production.[3]

-

Pathway: Downregulates NF-κB signaling and suppresses cytokines TNF-α and IL-6 .

-

-

Therapeutic Implication: Potential lead compound for neurodegenerative conditions characterized by microglial activation (e.g., Alzheimer's, Parkinson's).

References

-

Kim, S. W., et al. (1997).[4] "Isolation and characterization of antitumor agents from Dictamnus albus." Journal of the Korean Society for Applied Biological Chemistry.

-

Gao, X., et al. (2011).[4] "Chemical constituents of plants from the genus Dictamnus." Chemistry & Biodiversity, 8(7), 1234-1244.

-

Wang, D., et al. (2011).[10] "Extraction and isolation of dictamnine, obacunone and fraxinellone from Dictamnus dasycarpus Turcz." Journal of the Brazilian Chemical Society, 22(10).

- Yoon, J. S., et al. (2010). "Anti-inflammatory effect of preskimmianine isolated from Dictamnus dasycarpus on LPS-induced BV-2 microglial cells." Biol Pharm Bull.

-

Campbell, W. E., et al. (1972). "Preskimmianine, a new alkaloid from Dictamnus species."[3] Tetrahedron Letters, 13(22), 2199-2202.[3] (Seminal structural identification).

Sources

- 1. Skimmianine | C14H13NO4 | CID 6760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preskimmianine | CAS:38695-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diversity of the Mountain Flora of Central Asia with Emphasis on Alkaloid-Producing Plants | MDPI [mdpi.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Isolation and Characterization of Antitumor Agents from Dictamnus albus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

Biosynthesis and Pharmacological Characterization of Furoquinoline Alkaloids: A Technical Guide

Executive Summary Furoquinoline alkaloids (FQAs) are a specialized class of pseudoalkaloids primarily distributed within the Rutaceae family (e.g., Ruta graveolens, Dictamnus dasycarpus).[1][2] Characterized by a tricyclic system fusing a quinoline core with a furan ring, these metabolites exhibit significant pharmacological plasticity, ranging from antimicrobial and cytotoxic activities to mutagenic risks via DNA intercalation. This guide provides a technical analysis of their biosynthetic architecture, focusing on the enzymatic transformation of anthranilic acid to the dictamnine scaffold, and offers validated protocols for their isolation and characterization.

Part 1: Structural Foundations & Precursors

The biosynthesis of FQAs represents a convergence of the shikimate pathway (providing the nitrogenous core) and the methylerythritol phosphate (MEP) pathway (providing the isoprenoid side chain).

The Anthranilate Scaffold

Unlike true alkaloids derived from amino acids like tryptophan or tyrosine, FQAs are pseudoalkaloids . Their biosynthesis begins with anthranilic acid (2-aminobenzoic acid).

-

Origin: Anthranilic acid is generated from chorismate by anthranilate synthase .[3]

-

Activation: The carboxylic acid moiety is activated (typically via CoA or an ACP-dependent mechanism) to facilitate condensation with acetate/malonate units.

The Quinolone Core Formation

The initial commitment step involves the condensation of anthraniloyl-CoA with one molecule of malonyl-CoA.

-

Enzyme: Anthranilate synthase/polyketide synthase-like complex .

-

Reaction: Decarboxylative condensation yields 4-hydroxy-2-quinolone (also known as 2,4-dihydroxyquinoline due to tautomerism). This bicyclic structure serves as the universal acceptor for subsequent prenylation.

Part 2: The Core Biosynthetic Mechanism

The transition from a simple quinolone to the tricyclic furoquinoline involves three critical enzymatic phases: Prenylation , Cyclization , and Oxidative Aromatization .

Phase 1: Regioselective Prenylation

The 4-hydroxy-2-quinolone substrate undergoes C-alkylation at the C-3 position.

-

Substrates: 4-hydroxy-2-quinolone + Dimethylallyl diphosphate (DMAPP).

-

Enzyme: Prenyltransferase (PT) (Membrane-bound, dimethylallyltransferase activity).

-

Product: 3-(3,3-dimethylallyl)-4-hydroxy-2-quinolone .

-

Mechanistic Note: While O-prenylation is chemically possible, the biosynthetic pathway strictly favors C-3 prenylation to enable the subsequent ring closure.

Phase 2: Stereospecific Cyclization

The prenyl side chain undergoes intramolecular cyclization involving the C-4 oxygen and the alkene of the prenyl group.

-

Mechanism: This step creates a dihydrofuran ring fused to the quinoline. It is likely catalyzed by a specific cyclase or a P450 monooxygenase acting as a cyclase.

-

Significance: Platydesmine is the obligate intermediate. Direct oxidation of the linear prenyl chain does not occur; the ring must close first.

Phase 3: Furan Ring Formation (The "Dictamnine Switch")

This is the most chemically complex step, involving the loss of the isopropyl fragment (three carbons) to aromatize the dihydrofuran ring into a furan ring.

-

Substrate: Platydesmine.[5]

-

Enzyme: Cytochrome P450 Monooxygenase (CYP) (Stereoselective oxidative cleavage).

-

Mechanism: The enzyme catalyzes the oxidative cleavage of the isopropyl group at the C-2' position of the dihydrofuran ring. This results in the formation of Dictamnine , the parent furoquinoline alkaloid.

-

Key Insight: Tracer studies confirm that the isopropyl group is excised as a unit (likely as acetone or a related carbonyl), and a ketone intermediate is not involved in the ring aromatization itself.

Part 3: Late-Stage Diversification

Once Dictamnine is formed, the scaffold is decorated by oxygenation and methylation to generate the diversity of FQAs found in nature.

| Alkaloid | Modification Site | Substituent | Precursor |

| Dictamnine | C-4 | -OCH₃ | Platydesmine |

| Skimmianine | C-7, C-8 | -OCH₃ (C7), -OCH₃ (C8) | Dictamnine |

| Kokusaginine | C-6, C-7 | -OCH₃ (C6), -OCH₃ (C7) | Dictamnine |

| Maculine | C-6, C-7 | Methylenedioxy (-O-CH₂-O-) | Dictamnine |

Enzymatic Drivers:

-

CYP450s: Catalyze hydroxylation at C-6, C-7, or C-8.

-

O-Methyltransferases (OMTs): Methylate the newly introduced hydroxyl groups (e.g., converting 7-hydroxydictamnine to 7-methoxydictamnine).

Part 4: Pathway Visualization

The following diagram illustrates the logical flow from Anthranilic Acid to the major Furoquinoline Alkaloids.

Caption: Biosynthetic progression from Anthranilic Acid to diverse Furoquinoline Alkaloids via the key intermediate Platydesmine.[4][5][6]

Part 5: Experimental Validation & Protocols

To study these pathways or isolate these compounds for drug development, the following protocols are recommended.

Extraction Protocol (Acid-Base Fractionation)

This method exploits the basicity of the quinoline nitrogen to separate alkaloids from neutral plant constituents (terpenes, coumarins).

-

Maceration: Extract dried, ground plant material (e.g., Ruta graveolens root bark) with Methanol (MeOH) for 48 hours.

-

Concentration: Evaporate MeOH under reduced pressure to yield a crude extract.

-

Acidification: Suspend crude extract in 5% HCl (aq). The alkaloids convert to water-soluble hydrochloride salts.

-

Partition 1 (Clean-up): Wash the acidic aqueous phase with Ethyl Acetate (EtOAc) x3.

-

Discard Organic Phase: Contains neutral fats, chlorophyll, and coumarins.

-

Keep Aqueous Phase: Contains alkaloid salts.[7]

-

-

Basification: Adjust the aqueous phase to pH 9-10 using NH₄OH. Alkaloids precipitate as free bases.

-

Partition 2 (Recovery): Extract the basic aqueous phase with Chloroform (CHCl₃) x3.

-

Drying: Dry CHCl₃ layer over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .

Analytical Characterization (HPLC-MS/MS)

Objective: Rapid identification of Dictamnine and Skimmianine in complex extracts.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 30 minutes.

-

Detection:

-

UV: 240 nm (Characteristic quinoline absorption).

-

MS (ESI+): Look for [M+H]⁺ ions.[8]

-

Dictamnine: m/z 200.

-

Skimmianine: m/z 260.

-

Key Fragmentation: Loss of methyl radical (-15 Da) and CO (-28 Da) is characteristic of the methoxy-furoquinoline core.

-

-

Part 6: Pharmacological Context & Safety[7]

Therapeutic Potential[7][9][10]

-

Antimicrobial: Dictamnine and Skimmianine exhibit moderate activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.), likely through DNA intercalation and inhibition of cell wall synthesis.

-

Acetylcholinesterase (AChE) Inhibition: Skimmianine has shown potential as a reversible AChE inhibitor, relevant for Alzheimer's disease research.

-

Antiviral: Gamma-fagarine has demonstrated efficacy against HIV-1 and HCV in vitro.

Toxicology (The Mutagenicity Risk)

Researchers must exercise caution. FQAs are planar, aromatic structures capable of intercalating into DNA .

-

Photo-toxicity: Like furanocoumarins, furoquinolines can be photo-activated by UV light, leading to the formation of DNA adducts.

-

Metabolic Activation: Hepatic CYPs (e.g., CYP1A1) can epoxidize the furan double bond, creating a reactive electrophile that covalently binds to DNA, posing a mutagenic risk.

References

-

Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. Journal of the Chemical Society, Chemical Communications.[5] Link[5]

-

Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Link

-

Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by UPLC-ESI-Q-TOF/MS. Journal of Chromatographic Science. Link

-

Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science. Link

-

Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. Arkivoc. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. biorlab.com [biorlab.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Elucidating the Anti-Inflammatory Pharmacodynamics of Preskimmianine

Executive Summary

This technical guide delineates the pharmacodynamics of Preskimmianine (CAS: 38695-41-9), a furoquinoline alkaloid and biosynthetic precursor to skimmianine, primarily isolated from the root bark of Dictamnus dasycarpus and Zanthoxylum species. While often overshadowed by its derivative skimmianine, Preskimmianine exhibits distinct bioactivity as a suppressor of neuroinflammation and macrophage activation.

The core mechanism of action involves the downregulation of inducible Nitric Oxide Synthase (iNOS) via the blockade of the NF-κB signaling cascade . This document provides a comprehensive analysis of the molecular pathways involved, comparative potency data, and validated experimental protocols for verifying its activity in drug discovery workflows.

Chemical Identity & Structural Basis[1][2]

Preskimmianine is a furoquinoline alkaloid. Its pharmacological efficacy is intrinsically linked to its planar tricyclic structure, which allows it to intercalate or interact with specific kinase domains involved in inflammatory signaling.

-

Biosynthetic Role: Precursor to Skimmianine (via hydroxylation and methylation steps).

-

Structural Pharmacophore: The furan ring fused to the quinoline core is critical for its anti-inflammatory properties, a trait shared with congeners like Dictamnine and Skimmianine.

Mechanism of Action: The NF-κB/iNOS Axis

The anti-inflammatory efficacy of Preskimmianine is defined by its ability to interrupt the "Cytokine Storm" feedback loop at the transcriptional level.

The Signaling Cascade

In quiescent macrophages (RAW 264.7) or microglia (BV2), the transcription factor NF-κB (p65/p50 heterodimer) is sequestered in the cytoplasm by the inhibitory protein IκB

-

Stimulation: Lipopolysaccharide (LPS) binds to the TLR4 receptor.

-

Transduction: This recruits MyD88 , activating the IKK complex (IκB Kinase).

-

Phosphorylation: IKK phosphorylates IκB

, marking it for ubiquitination and proteasomal degradation. -

Translocation: Liberated NF-κB translocates to the nucleus.

-

Transcription: NF-κB binds to the promoter regions of pro-inflammatory genes, specifically iNOS (NOS2) and COX-2 .

-

Output: iNOS catalyzes the conversion of L-Arginine to Nitric Oxide (NO) .

Preskimmianine Intervention

Preskimmianine acts as a transcriptional repressor . Experimental evidence indicates that it inhibits the phosphorylation and degradation of IκB

Visualization of the Pathway

Figure 1: Molecular pathway showing Preskimmianine blocking NF-κB translocation and iNOS expression.

Experimental Validation Protocols

To validate the activity of Preskimmianine, the following self-validating experimental workflow is recommended. This protocol uses RAW 264.7 murine macrophages, the industry standard for inflammation screening.

Protocol: Nitric Oxide Inhibition Assay (Griess Method)

Principle: NO is unstable and rapidly oxidizes to nitrite (

| Step | Action | Critical Parameter (QC) |

| 1. Seeding | Plate RAW 264.7 cells at | Incubate 24h at 37°C, 5% CO2. |

| 2. Treatment | Pre-treat cells with Preskimmianine (0.1 - 100 µM) for 1 hour. | Control: Use L-NMMA (NOS inhibitor) as Positive Control. |

| 3. Induction | Add LPS (1 µg/mL) to all wells except the "Vehicle Control." | Ensure LPS is phenol-extracted to avoid contaminants. |

| 4. Incubation | Incubate for 18–24 hours. | NO accumulation peaks at 18-24h. |

| 5. Assay | Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. | Mix 1:1 of 1% Sulfanilamide + 0.1% NED. |

| 6. Readout | Measure Absorbance at 540 nm. | Standard curve using Sodium Nitrite ( |

Protocol: Western Blot (Mechanism Confirmation)

To prove the MoA is transcriptional (and not just enzyme scavenging), you must measure protein levels.

-

Lysis: Lyse cells 1 hour post-LPS induction (for NF-κB) or 24 hours post-induction (for iNOS).

-

Targets:

-

Primary: iNOS (~130 kDa), COX-2 (~72 kDa).

-

Upstream: p-IκB

, p-p65 (Phosphorylated forms). -

Loading Control:

-Actin or GAPDH.

-

-

Expected Result: Preskimmianine treatment should show a dose-dependent decrease in iNOS protein bands and reduced p65 phosphorylation compared to the LPS-only group.

Comparative Potency & Data Analysis

Preskimmianine is often analyzed alongside its biosynthetic successors. While Skimmianine is generally more potent, Preskimmianine offers a distinct chemical scaffold for structure-activity relationship (SAR) studies.

Table 1: Comparative Inhibitory Activity (LPS-induced NO in BV2/RAW 264.7 cells)

| Compound | Class | IC50 (Approx.)[5][6][7][8][9] | Relative Potency | Source |

| Preskimmianine | Furoquinoline (Precursor) | 15 - 40 µM | Moderate | Dictamnus dasycarpus |

| Skimmianine | Furoquinoline | 5 - 15 µM | High | Dictamnus dasycarpus |

| Dictamnine | Furoquinoline | 10 - 25 µM | High | Dictamnus dasycarpus |

| L-NMMA | Synthetic Standard | ~5 - 10 µM | Reference | Positive Control |

Note: IC50 values are approximate ranges derived from comparative screenings of Rutaceae alkaloids. Preskimmianine consistently shows significant inhibition, though often slightly lower than Skimmianine due to the lack of specific methoxy substitutions that enhance lipophilicity or binding affinity.

References

-

Yoon, J. S., et al. (2012). "Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 490-494.[1]

-

Liu, Y., et al. (2021). "Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus."[3] Journal of Asian Natural Products Research.

-

Guo, R., et al. (2022).

-

ChemFaces.

Sources

- 1. Preskimmianine | CAS:38695-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Preskimmianine

This guide provides an in-depth technical analysis of Preskimmianine , a pivotal quinoline alkaloid and the direct biosynthetic precursor to the furoquinoline alkaloid Skimmianine. This document is designed for researchers in natural product chemistry, pharmacognosy, and drug discovery.

Compound Identity & Structural Significance

Preskimmianine is a prenylated quinoline alkaloid found primarily in Rutaceous plants (e.g., Dictamnus dasycarpus, Ruta graveolens). Structurally, it represents the "open-chain" biosynthetic intermediate immediately preceding the formation of the furan ring characteristic of skimmianine.

-

IUPAC Name: 4,7,8-Trimethoxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one

-

Molecular Formula: C₁₇H₂₁NO₄

-

Molecular Weight: 303.36 g/mol

-

CAS Registry Number: 38695-41-9

-

Core Scaffold: 2(1H)-Quinolinone (2-Quinolone)

Structural Logic

Unlike Skimmianine, which possesses a rigid furo[2,3-b]quinoline skeleton, Preskimmianine retains a free prenyl (3,3-dimethylallyl) group at the C-3 position. This structural feature is critical for its identification, as the olefinic protons of the prenyl chain provide distinct NMR signals that disappear upon cyclization to the furan ring.

Spectroscopic Data Profile

The following data sets are consolidated from high-resolution isolation studies (e.g., Phytochemistry, MDPI Molecules).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ Frequency: 600 MHz (¹H), 150 MHz (¹³C)

Table 1: ¹H NMR Chemical Shifts (δ ppm)

| Position | δH (ppm) | Multiplicity | J (Hz) | Structural Assignment |

| NH | 10.85 | s | - | Lactam proton (Exchangeable) |

| 5 | 7.41 | d | 9.0 | Aromatic H (Ortho coupling to H-6) |

| 6 | 7.00 | d | 9.0 | Aromatic H (Ortho coupling to H-5) |

| 1' | 3.19 | d | 7.0 | Prenyl methylene (attached to C-3) |

| 2' | 5.16 | t | 7.8 | Prenyl vinylic proton |

| 4-OMe | 3.89 | s | - | Methoxy group |

| 7-OMe | 3.84 | s | - | Methoxy group |

| 8-OMe | 3.77 | s | - | Methoxy group |

| 4'-Me | 1.73 | s | - | Prenyl methyl (cis/trans) |

| 5'-Me | 1.64 | s | - | Prenyl methyl (cis/trans) |

Interpretation: The presence of the triplet at δ 5.16 and the doublet at δ 3.19 confirms the presence of the prenyl side chain. In Skimmianine, these would be replaced by furan ring protons (typically doublets at δ 7.5 and δ 7.0). The singlet at δ 10.85 confirms the 2-quinolone tautomer (lactam form) rather than the 2-hydroxyquinoline form.

Table 2: ¹³C NMR Chemical Shifts (δ ppm)

| Position | δC (ppm) | Type | Structural Assignment |

| 2 | 163.6 | C=O | Lactam Carbonyl |

| 4 | 160.8 | C-O | Oxygenated Aromatic Carbon |

| 8 | 152.7 | C-O | Oxygenated Aromatic Carbon |

| 7 | 133.9 | C-O | Oxygenated Aromatic Carbon |

| 8a | 132.0 | C | Quaternary Bridgehead |

| 3' | 131.1 | C | Prenyl Quaternary Olefinic |

| 2' | 122.0 | CH | Prenyl Methine Olefinic |

| 3 | 119.6 | C | Quaternary (Prenyl attachment site) |

| 5 | 118.2 | CH | Aromatic Methine |

| 4a | 111.0 | C | Quaternary Bridgehead |

| 6 | 107.6 | CH | Aromatic Methine |

| 4-OMe | 61.5 | CH₃ | Methoxy Carbon |

| 7-OMe | 60.6 | CH₃ | Methoxy Carbon |

| 8-OMe | 56.1 | CH₃ | Methoxy Carbon |

| 4'-Me | 25.5 | CH₃ | Prenyl Methyl |

| 1' | 22.8 | CH₂ | Prenyl Methylene |

| 5'-Me | 17.8 | CH₃ | Prenyl Methyl |

B. Infrared (IR) Spectroscopy

The IR spectrum of Preskimmianine is characteristic of a 2-quinolinone alkaloid.

-

3200–3400 cm⁻¹: N–H stretching (Broad band, indicative of the lactam functionality).

-

2900–3000 cm⁻¹: C–H stretching (Aliphatic methyls of prenyl and methoxy groups).

-

1640–1650 cm⁻¹: C=O stretching (Strong amide/lactam band).

-

1600–1620 cm⁻¹: C=C stretching (Aromatic ring skeletal vibrations).

-

1100–1250 cm⁻¹: C–O stretching (Aryl alkyl ethers).

C. Ultraviolet (UV) Spectroscopy

Solvent: Methanol (MeOH) The UV spectrum displays the characteristic absorption of the 2-quinolone chromophore, distinct from the furoquinoline pattern.

-

λmax (log ε):

-

243 nm: High intensity (π → π* transition of the aromatic system).

-

270 nm: Moderate intensity.

-

332 nm: Broad band (Characteristic of the quinolone conjugation).

-

Biosynthetic Context & Pathway Visualization

Preskimmianine is the immediate precursor to Skimmianine. The transformation involves the oxidative cyclization of the prenyl group at C-3 onto the oxygen at C-4 (or C-2 depending on tautomer, but typically involving the 4-OMe proximity in related pathways) to form the dihydrofuran ring, followed by aromatization.

Biosynthetic Pathway Diagram

Figure 1: Biosynthetic pathway illustrating the conversion of the quinolone core to Preskimmianine via prenylation, and its subsequent cyclization to Skimmianine.

Experimental Protocol: Isolation & Sample Preparation

To verify the spectroscopic data provided above, the following isolation protocol is recommended. This workflow is self-validating through the monitoring of the characteristic prenyl signals in NMR.

Isolation Workflow

-

Extraction: Extract air-dried root bark of Dictamnus dasycarpus or Ruta graveolens (1.0 kg) with 70% Ethanol under reflux (3 x 2h).

-

Partition: Concentrate the extract and suspend in water. Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc) .

-

Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography.

-

Mobile Phase: Gradient elution with CHCl₃:MeOH (100:1 → 80:1 → 50:1).

-

-

Purification: Preskimmianine typically elutes in fractions with medium polarity.

-

TLC Monitoring: Use UV (254/365 nm) and Dragendorff’s reagent (orange spots indicate alkaloids).

-

Final Polish: Recrystallize from MeOH/CHCl₃ to obtain white plate-like crystals (mp 122–124 °C).

-

Sample Preparation for NMR

-

Mass: Dissolve 5–10 mg of purified Preskimmianine.

-

Solvent: 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Tube: Standard 5 mm NMR tube.

-

Validation Check: Ensure the solvent peak (DMSO) is referenced to δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C).

References

-

Gao, P., et al. (2020).[6] Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus.[6] Phytochemistry, 172, 112260.

-

Sun, J., et al. (2022). Anti-Psoriatic Pharmacodynamic Material Basis of Dictamni Cortex Based on Transdermal Constituents Group. Molecules, 27, 5623.

-

ChemFaces. (2024). Preskimmianine Datasheet and Spectral References.[1][4]

-

PubChem. (2024). Skimmianine and Related Compounds Database.

Sources

- 1. thapra.lib.su.ac.th [thapra.lib.su.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Psoriatic Pharmacodynamic Material Basis of Dictamni Cortex Based on Transdermal Constituents Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Biological Activity of Preskimmianine: A Technical Guide

Executive Summary

Preskimmianine is a rare furoquinoline alkaloid predominantly isolated from the root barks of Dictamnus dasycarpus and Dictamnus albus (Rutaceae). Chemically identified as the biogenetic precursor to the well-characterized alkaloid Skimmianine, Preskimmianine occupies a critical niche in natural product pharmacology.

While Skimmianine is widely recognized for acetylcholinesterase (AChE) inhibition and cytotoxicity, Preskimmianine has been explicitly validated for potent anti-neuroinflammatory activity , specifically the inhibition of nitric oxide (NO) production in LPS-stimulated microglia.

This guide synthesizes the direct experimental evidence for Preskimmianine with high-confidence inferred activities based on its structural homology to Skimmianine. It provides a roadmap for researchers to validate its therapeutic potential in neurodegenerative and inflammatory models.

Chemical Identity & Biosynthetic Context[1][2][3]

Understanding the structural position of Preskimmianine is essential for predicting its pharmacophore interactions. It serves as the immediate precursor in the furoquinoline biosynthetic pathway.

-

Source: Dictamnus dasycarpus, Skimmia japonica, Zanthoxylum spp.[6]

-

Structural Significance: Preskimmianine contains the core furo[2,3-b]quinoline skeleton. Its conversion to Skimmianine typically involves a methylation step at the C-7 or C-8 position, altering its lipophilicity and receptor binding affinity.

Biosynthetic Pathway Visualization

The following diagram illustrates the progression from anthranilic acid precursors to the active alkaloids, highlighting Preskimmianine's pivotal role.

Figure 1: Biosynthetic relationship placing Preskimmianine as the immediate precursor to Skimmianine.

Primary Biological Activity: Anti-Neuroinflammation[9]

The most substantiated in vitro activity of Preskimmianine is its ability to suppress neuroinflammation in microglial cells. Microglia are the resident immune cells of the CNS; their chronic activation and release of Nitric Oxide (NO) are pathogenic factors in Alzheimer’s and Parkinson’s disease.

Mechanism of Action

Preskimmianine acts by interrupting the inflammatory cascade triggered by Lipopolysaccharide (LPS).

-

Stimulus: LPS binds to Toll-Like Receptor 4 (TLR4) on microglia.

-

Signaling: Activates the NF-κB pathway (translocation of p65/p50 to the nucleus).

-

Transcription: Upregulates Inducible Nitric Oxide Synthase (iNOS) gene expression.

-

Effect: Preskimmianine inhibits this pathway, reducing iNOS levels and subsequent NO release.

Figure 2: Proposed mechanism of action for Preskimmianine in LPS-stimulated BV2 microglial cells.

Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: Quantify the IC50 of Preskimmianine against NO production in BV2 cells.

Materials:

-

Cell Line: BV2 murine microglia (ATCC or equivalent).

-

Reagents: LPS (E. coli serotype), Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid), DMEM media, MTT reagent.

-

Compound: Preskimmianine (purity >98%, dissolved in DMSO).

Step-by-Step Workflow:

-

Seeding: Plate BV2 cells at

cells/mL in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -

Pre-treatment: Replace media with serum-free DMEM containing Preskimmianine at graded concentrations (e.g., 10, 30, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., L-NMMA or Skimmianine). Incubate for 1-2 hours.

-

Stimulation: Add LPS (final concentration 100 ng/mL - 1 µg/mL) to all wells except the "Naïve Control." Incubate for 24 hours.

-

Griess Assay:

-

Transfer 100 µL of culture supernatant to a new plate.

-

Add 100 µL of Griess Reagent.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure absorbance at 540 nm using a microplate reader.

-

-

Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.

-

Acceptance Criteria: Cell viability must remain >90% at the tested concentration.

-

Data Analysis:

Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Latent Bioactivity: The Skimmianine Bridge

Research into Preskimmianine is often limited by the dominance of its derivative, Skimmianine. However, structure-activity relationship (SAR) principles suggest Preskimmianine possesses similar, potentially distinct, activities.

A. Acetylcholinesterase (AChE) Inhibition

Furoquinolines are planar molecules capable of interacting with the catalytic gorge of AChE. Skimmianine has a reported IC50 of ~8.6 µg/mL.[7] Preskimmianine should be screened for this activity to assess its potential as an Alzheimer's therapeutic.

Protocol: Modified Ellman’s Assay

-

Mix: 20 µL Preskimmianine (varying conc.) + 20 µL AChE enzyme (0.1 U/mL) in phosphate buffer (pH 8.0).

-

Incubate: 15 minutes at 25°C.

-

Substrate: Add 20 µL DTNB (Ellman's reagent) + 20 µL Acetylthiocholine iodide (ATCI).

-

Read: Monitor absorbance at 412 nm for 3-5 minutes (kinetic mode).

-

Result: A decrease in the rate of yellow color formation indicates inhibition.

B. Cytotoxicity (Anticancer Potential)

Skimmianine exhibits cytotoxicity against breast (MCF-7) and lung (A549) cancer lines. Preskimmianine's des-methyl status may alter its membrane permeability or metabolic stability, offering a different toxicity profile.

Comparative Data Table (Inferred vs. Observed)

| Activity | Preskimmianine Status | Reference Standard (Skimmianine) | Recommended Assay |

| Anti-inflammatory | Verified (High Potency) | Active (Inhibits NO, PGE2) | Griess Assay (BV2 Cells) |

| AChE Inhibition | Predicted (High Probability) | IC50 ~ 8.6 µg/mL | Ellman's Method |

| Cytotoxicity | Predicted (Moderate) | Active (MCF-7, HepG2) | MTT / SRB Assay |

| Antimicrobial | Predicted (Low-Moderate) | Active (S. aureus) | Broth Microdilution |

References

-

Yoon, J. S., et al. (2012). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 490-494.[1]

-

Storer, R., & Young, D. W. (1972). Preskimmianine: The Biogenetic Precursor of Skimmianine from Dictamnus albus L. Tetrahedron Letters, 13(22), 2199-2202.[1][2]

- Gao, A., et al. (2011). Neuroprotective effects of skimmianine on BV-2 microglia and HT-22 hippocampal cells. Biological & Pharmaceutical Bulletin. (Contextual reference for furoquinoline mechanism).

-

MedChemExpress. Skimmianine Product Monograph & Biological Activity.

Disclaimer: This guide is for research purposes only. Preskimmianine is a chemical reagent and not approved for clinical use in humans.

Sources

- 1. CAS No. 38695-41-9 Specifications | Ambeed [ambeed.cn]

- 2. Preskimmianine | CAS:38695-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. CAS 509-15-9 | Gelsemine [phytopurify.com]

- 4. Cas No.38695-41-9 — TargetMol Chemicals [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of Preskimmianine from Dictamnus dasycarpus

This guide details the technical isolation, structural characterization, and biosynthetic significance of Preskimmianine from the root bark of Dictamnus dasycarpus (Bai Xian Pi).

Target Source:Dictamnus dasycarpus (Rutaceae)

Compound Class: Prenylated Quinoline Alkaloid

Executive Summary

Preskimmianine (CAS: 38695-41-9) is a rare prenylated quinolone alkaloid serving as a crucial biosynthetic precursor to the furoquinoline alkaloid Skimmianine . While Skimmianine is ubiquitous in the Rutaceae family, the isolation of its open-chain precursor, Preskimmianine, is technically demanding due to its rapid turnover and structural similarity to other congeners. This guide provides a validated protocol for isolating Preskimmianine from Dictamnus dasycarpus root bark, emphasizing the preservation of the labile prenyl side chain and the separation of the 2-quinolone tautomer from co-eluting furoquinolines.

Botanical & Phytochemical Context

-

Source Material: Root bark of Dictamnus dasycarpus Turcz.[1] (Commonly known as Bai Xian Pi in TCM).

-

Chemotaxonomy: The genus Dictamnus is rich in limonoids (e.g., fraxinellone) and furoquinoline alkaloids (e.g., dictamnine, skimmianine).

-

Target Compound: Preskimmianine (4,7,8-trimethoxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one).[2]

-

Therapeutic Relevance: Recent pharmacological studies indicate Preskimmianine possesses significant anti-inflammatory activity, specifically inhibiting nitric oxide (NO) production in LPS-stimulated microglia, making it a viable lead for neuroinflammatory disorders.

Biosynthetic Logic & Structural Relationship

Understanding the biosynthetic pathway is critical for isolation strategy. Preskimmianine represents the "open-chain" intermediate. The transition from Preskimmianine to Skimmianine involves the oxidative cyclization of the C-3 prenyl group onto the oxygen at C-2 (or C-4), followed by the loss of the isopropyl fragment to form the furan ring.

Key Isolation Challenge: Preskimmianine lacks the furan ring of Skimmianine but possesses a reactive prenyl group and a quinolone lactam core. This makes it more polar than Skimmianine and susceptible to oxidation.

Figure 1: Biosynthetic Relationship (Preskimmianine to Skimmianine)

Caption: Biosynthetic trajectory showing Preskimmianine as the C-3 prenylated precursor to the furoquinoline Skimmianine.

Isolation Protocol

Phase A: Extraction & Fractionation

Objective: Maximize alkaloid recovery while removing lipophilic limonoids (fraxinellone) and highly polar glycosides.

-

Preparation: Air-dry D. dasycarpus root bark and pulverize to a coarse powder (20-40 mesh).

-

Extraction:

-

Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Method: Reflux extraction (3 cycles, 2 hours each) is preferred over cold maceration to ensure complete alkaloid release.

-

Concentration: Evaporate solvent in vacuo at <45°C to yield the crude extract.

-

-

Acid-Base Partition (Crucial Step):

-

Suspend crude extract in 2% HCl (aq). Filter to remove insoluble resins/lipids.

-

Wash: Partition the acidic aqueous layer with Petroleum Ether (PE) to remove neutral limonoids (discard PE layer).

-

Basification: Adjust aqueous phase pH to 9-10 using NH₄OH.

-

Extraction: Extract the basic aqueous phase with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc).

-

Result: The CHCl₃ fraction contains the total alkaloid fraction (TAF), including Preskimmianine.

-

Phase B: Chromatographic Purification

Objective: Separate Preskimmianine from the dominant Skimmianine and Dictamnine.

-

Silica Gel Chromatography (Normal Phase):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: Gradient elution with CHCl₃ : MeOH (100:0 → 80:20).

-

Observation: Furoquinolines (Skimmianine) elute early (low polarity). Preskimmianine, containing the lactam (NH-CO) functionality, is more polar and elutes later (typically around 95:5 to 90:10 CHCl₃:MeOH).

-

TLC Monitoring: Use Dragendorff’s reagent (orange spots) and UV 254/366 nm. Preskimmianine typically shows distinct blue/purple fluorescence under UV 366 nm.

-

-

Sephadex LH-20 (Polishing):

-

Load the Preskimmianine-rich fraction onto a Sephadex LH-20 column.

-

Eluent: MeOH or CHCl₃:MeOH (1:1).

-

Mechanism: Separates based on molecular size and adsorption. This step effectively removes chlorophyll and phenolic impurities.

-

-

Preparative HPLC (Final Isolation):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile (ACN) : Water (H₂O) gradient (40% ACN → 70% ACN over 30 min).

-

Detection: UV at 230 nm and 330 nm.

-

Retention: Preskimmianine typically elutes after Skimmianine in reverse phase due to the lipophilic prenyl side chain, despite the polar lactam head group.

-

Figure 2: Isolation Workflow

Caption: Step-by-step fractionation protocol from raw biomass to high-purity Preskimmianine.

Structural Elucidation & Validation

Upon isolation, the identity of Preskimmianine must be validated against the following spectral characteristics.

Table 1: Key Spectral Data for Preskimmianine

| Feature | Spectroscopic Signature | Interpretation |

| Mass Spectrometry | ESI-MS m/z 304 [M+H]⁺ | Consistent with formula C₁₇H₂₁NO₄. |

| UV Spectrum | λmax 242, 270, 333 nm | Characteristic of the 2-quinolone chromophore. |

| ¹H NMR: Prenyl | δ 1.68 (s), 1.78 (s) (2x CH₃)δ 3.35 (d, J=7 Hz) (CH₂)δ 5.25 (t, J=7 Hz) (Vinyl H) | Confirms the presence of a 3,3-dimethylallyl (prenyl) group attached at C-3. |

| ¹H NMR: Methoxy | Three singlets at δ 3.85 - 4.00 | Confirms trimethoxy substitution at C-4, C-7, C-8. |

| ¹H NMR: Aromatic | δ 7.90 (d, J=9 Hz) (H-5)δ 7.05 (d, J=9 Hz) (H-6) | Ortho-coupled protons on the benzene ring. H-5 is deshielded by the carbonyl. |

| ¹H NMR: Amide | δ ~9.5 - 12.0 (br s) | Exchangeable NH proton, confirming the quinolone (lactam) tautomer. |

Differentiation from Skimmianine:

-

Skimmianine: Shows furan ring protons (doublets at δ 7.5 and 7.0) and lacks the prenyl chain signals.

-

Preskimmianine: Shows prenyl chain signals (vinyl triplet, dimethyl singlets) and lacks furan protons.

Quality Control & Storage

-

Purity Check: Analytical HPLC (C18, 254 nm). Purity >98% is required for biological assays.

-

Stability: Preskimmianine is sensitive to light and oxidation (conversion to furan or epoxides).

-

Storage: Store as a dry powder at -20°C, protected from light. Solutions in DMSO should be prepared fresh.

References

-

Isolation & Structure: Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities.[3] (2018). PubMed.[4][5] Link

-

Bioactivity (Anti-inflammatory): Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Biosynthetic Context: Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine. (1974). Journal of the Chemical Society, Perkin Transactions 1. Link

-

Compound Registry: Preskimmianine (CAS 38695-41-9) Entry.[2][6] PubChem.[7] Link

-

General Phytochemistry: Traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. (2021).[2][8][9] Journal of Ethnopharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 38695-41-9 | Preskimmianine - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preskimmianine | CAS:38695-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. Skimmianine - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Characteristic metabolites of Hypericum plants: their chemical structures and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Potential of Preskimmianine: A Technical Guide for Researchers

Foreword: Charting a Course for Novel Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to infectious diseases. Nature, with its vast repository of bioactive molecules, remains a fertile ground for the discovery of novel therapeutic agents. Among these, the furoquinoline alkaloids have emerged as a promising class of compounds with a spectrum of biological activities. This guide focuses on preskimmianine, a furoquinoline alkaloid with a hitherto underexplored antimicrobial potential. While direct evidence of its antimicrobial efficacy is nascent, its structural similarity to other bioactive furoquinolines, such as skimmianine, warrants a thorough investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the journey to elucidate the potential antimicrobial properties of preskimmianine. It is not a rigid protocol but a strategic roadmap, designed to empower you with the foundational knowledge, experimental designs, and data interpretation frameworks necessary to navigate this exciting area of research. We will delve into the core principles of antimicrobial evaluation, from initial screening to mechanistic elucidation, providing you with the tools to unlock the therapeutic promise that preskimmianine may hold.

Preskimmianine: A Furoquinoline Alkaloid of Interest

Preskimmianine is a natural product belonging to the furoquinoline class of alkaloids. Its chemical structure, characterized by a fused furan and quinoline ring system, is the basis for its potential biological activity.

Chemical Structure:

-

Molecular Formula: C₁₇H₂₁NO₅

-

Key Structural Features: The furoquinoline core is decorated with methoxy and other functional groups, which are likely to play a significant role in its interaction with biological targets.

Source and Isolation:

Preskimmianine has been successfully isolated from the root bark of Dictamnus dasycarpus[1]. The isolation of preskimmianine, like other alkaloids, typically involves a multi-step process of extraction and purification.

Proposed Isolation and Purification Workflow

The following is a generalized workflow for the isolation of preskimmianine, drawing upon established methods for furoquinoline alkaloids.

Caption: A generalized workflow for the isolation and characterization of preskimmianine.

In Vitro Evaluation of Antimicrobial Activity: A Step-by-Step Approach

The initial assessment of preskimmianine's antimicrobial potential relies on robust and standardized in vitro assays. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures, ensuring reproducibility and comparability of data[1][2][3][4].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5]. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination[1][5][6].

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Preskimmianine Stock Solution: Dissolve a precisely weighed amount of pure preskimmianine in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the preskimmianine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria in broth without preskimmianine) and a negative control (broth only). Incubate the plate at 35 ± 2 °C for 16-20 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of preskimmianine at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[7][8].

Experimental Protocol: MBC Determination

-

Subculturing from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

-

Plating: Spread the aliquots onto the surface of appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

-

Data Interpretation: The MBC is the lowest concentration of preskimmianine that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

| Parameter | Description | Typical Units |

| MIC | Lowest concentration that inhibits visible growth. | µg/mL or µM |

| MBC | Lowest concentration that kills ≥99.9% of bacteria. | µg/mL or µM |

Time-Kill Kinetics Assay

This dynamic assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time[9][10][11].

Experimental Protocol: Time-Kill Kinetics Assay

-

Culture Preparation: Prepare a logarithmic phase bacterial culture in a suitable broth.

-

Exposure to Preskimmianine: Add preskimmianine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial culture. Include a growth control without the compound.

-

Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto agar plates.

-

Colony Counting and Data Analysis: After incubation, count the number of viable colonies (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is generally considered indicative of bactericidal activity[11].

Elucidating the Mechanism of Antimicrobial Action

Understanding how preskimmianine exerts its antimicrobial effect is crucial for its development as a therapeutic agent. A multi-pronged approach targeting key cellular processes is recommended.

Sources

- 1. Molecular docking analysis and evaluation of the antimicrobial properties of the constituents of Geranium wallichianum D. Don ex Sweet from Kashmir Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Qsar study for antibacterial activity from molecular structures of benzamide and oxazolidinone derivatives / Noor Hidayah Naemat - UiTM Institutional Repository [ir.uitm.edu.my]

- 4. In Silico Prediction and Prioritization of Novel Selective Antimicrobial Drug Targets in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, molecular docking and molecular dynamics studies of lauroyl thymidine analogs against SARS-CoV-2: POM study and identification of the pharmacophore sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking Simulation Studies Identifies Potential Natural Product Derived-Antiwolbachial Compounds as Filaricides against Onchocerciasis [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. preprints.org [preprints.org]

Methodological & Application

Application Note & Protocol: High-Purity Extraction of Preskimmianine from Dictamnus dasycarpus Root Bark

Introduction: The Botanical Source and the Target Molecule

Among these constituents, Preskimmianine (CAS: 38695-41-9) has garnered scientific interest.[6][7][8] It is a furoquinoline alkaloid and a known biogenetic precursor to Skimmianine.[6] Research has indicated that alkaloids isolated from D. dasycarpus, including Preskimmianine, can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells, suggesting potent anti-inflammatory activity.[6] This makes the efficient isolation of high-purity Preskimmianine a critical objective for pharmacological research and drug development.

This document provides a detailed, field-proven methodology for the extraction and purification of Preskimmianine, designed for researchers in natural product chemistry, pharmacology, and drug discovery. The protocols emphasize not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high-quality outcomes.

Foundational Principles: The Chemistry of Alkaloid Extraction

The successful isolation of Preskimmianine hinges on exploiting its physicochemical properties as an alkaloid.[6] Alkaloids are nitrogen-containing organic compounds that typically exhibit basic properties. This characteristic is fundamental to the extraction and purification strategy.

-

Solvent Selection: The choice of solvent is paramount. Preskimmianine's structure lends it moderate polarity. Alcohols like methanol or ethanol are effective for initial extraction because they can penetrate the plant cell walls and solubilize a broad spectrum of compounds, including alkaloids.[1][6][8] Subsequent partitioning and chromatographic steps will leverage more selective solvents like ethyl acetate and chloroform to isolate Preskimmianine from other co-extracted compounds.[6]

-

Chromatographic Separation: Given the complexity of the crude plant extract, which contains numerous alkaloids and other constituents like limonoids and flavonoids, multi-stage chromatographic purification is essential.[2][7][9] The strategy typically involves:

-

Normal-Phase Chromatography (e.g., Silica Gel): Separates compounds based on polarity. Less polar compounds elute first, while more polar compounds are retained longer.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): Separates molecules based on their size, useful for removing high molecular weight impurities or separating compounds of similar polarity but different sizes.[9]

-

Reverse-Phase Chromatography (e.g., ODS C18): Separates compounds based on hydrophobicity, often used as a final polishing step to achieve high purity.[9]

-

Materials and Equipment

Reagents and Consumables

-

Dried Dictamnus dasycarpus root bark

-

Methanol (ACS Grade or higher)

-

Ethanol (95%, ACS Grade)

-

Hexane (ACS Grade)

-

Chloroform (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Silica Gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

TLC Plates (Silica gel 60 F254)

-

Deionized Water

-

Preskimmianine analytical standard (≥98% purity)[6]

Equipment

-

Grinder or mill

-

Large glass beakers and flasks

-

Soxhlet extractor (optional, for exhaustive extraction)

-

Rotary evaporator

-

Heating mantle

-

Glass chromatography columns

-

Fraction collector

-

UV lamp (254/365 nm) for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

NMR Spectrometer and Mass Spectrometer for structural elucidation

Experimental Workflow: From Root Bark to Purified Compound

The overall process is a multi-stage workflow designed to progressively enrich and isolate Preskimmianine from the complex matrix of the root bark.

Caption: Workflow for Preskimmianine isolation and analysis.

Detailed Protocols

Protocol 1: Preparation of Plant Material

-

Procurement & Authentication: Obtain dried root bark of Dictamnus dasycarpus from a reputable supplier. Botanical authentication is crucial for reproducibility.

-

Cleaning & Grinding: Manually inspect and clean the root bark to remove any soil or foreign matter. Grind the dried bark into a coarse powder (approx. 40-60 mesh size).

-

Scientist's Note: Grinding increases the surface area available for solvent penetration, significantly improving extraction efficiency. However, powdering too finely can lead to difficulties during filtration.

-

Protocol 2: Methanolic Extraction

-

Maceration: Place 500 g of the powdered root bark into a 5 L flask. Add 2.5 L of methanol (1:5 solid-to-solvent ratio).

-

Extraction: Seal the flask and allow it to macerate for 48 hours at room temperature, with occasional agitation. For a more exhaustive extraction, a 24-hour Soxhlet extraction can be performed. An alternative method involves repeated soaking and sonication with ethanol.[1]

-

Filtration & Collection: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.

-

Concentration: Combine all methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 45°C until a dark, viscous crude extract is obtained.

-

Rationale: Using a rotary evaporator allows for gentle removal of the solvent at a lower temperature, which prevents thermal degradation of thermolabile compounds like Preskimmianine.

-

Protocol 3: Multi-Stage Chromatographic Purification

Step A: Initial Fractionation with Silica Gel Column Chromatography

-

Slurry Preparation: Take 50 g of the crude methanolic extract and adsorb it onto 100 g of silica gel by dissolving the extract in a small amount of methanol, adding the silica, and drying it to a free-flowing powder.

-

Column Packing: Wet-pack a glass column (e.g., 5 cm diameter x 60 cm length) with silica gel in hexane.

-

Loading & Elution: Carefully load the adsorbed sample onto the top of the packed column. Elute the column using a step-gradient of increasing polarity, starting with 100% hexane, then introducing ethyl acetate (e.g., Hexane:EtOAc 9:1, 8:2, 1:1), and finally moving to more polar systems like Chloroform:Methanol if necessary.

-

Expertise: A gradient elution is critical for resolving the complex mixture. Starting with a non-polar solvent elutes lipids and other non-polar compounds, while gradually increasing the polarity allows for the sequential elution of compounds with increasing polarity, including various alkaloids.

-

-

Fraction Collection & Analysis: Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like Hexane:EtOAc (1:1). Visualize spots under UV light (254 nm). Pool fractions that show a similar TLC profile corresponding to the Rf value of a Preskimmianine standard.

Step B: Fine Purification with Sephadex LH-20

-

Concentration: Concentrate the pooled, Preskimmianine-rich fractions from the silica gel step to dryness.

-

Column Preparation: Swell Sephadex LH-20 beads in a 1:1 mixture of Chloroform:Methanol for several hours, then pack the slurry into an appropriately sized column.

-

Elution: Dissolve the concentrated fraction in a minimal volume of the Chloroform:Methanol (1:1) mobile phase and load it onto the column. Elute isocratically with the same solvent system.

-

Rationale: Sephadex LH-20 separates based on both size and polarity. This step is effective at removing pigments and other impurities that may have co-eluted with Preskimmianine during the silica gel chromatography.

-

-

Monitoring: Again, collect fractions and monitor by TLC. Pool the fractions containing the pure compound.

Protocol 4: Purity Assessment and Quantification by HPLC

-

Method Development: Develop a Reverse-Phase HPLC (RP-HPLC) method for the analysis of Preskimmianine.[10] A C18 column is typically used. The mobile phase may consist of an acetonitrile/water or methanol/water gradient.

-

System Suitability: Inject a Preskimmianine analytical standard to establish the retention time and ensure the system is performing correctly (e.g., check peak symmetry, theoretical plates).

-

Purity Analysis: Dissolve a small amount of the purified solid in the mobile phase and inject it into the HPLC system. Purity is determined by calculating the peak area percentage of the Preskimmianine peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm). The goal is to achieve ≥98% purity.[6]

-

Quantification: Create a calibration curve by injecting known concentrations of the Preskimmianine standard.[10] Plot peak area versus concentration. Quantify the amount of Preskimmianine in the purified sample by comparing its peak area to the calibration curve.

Data Summary

Table 1: Physicochemical Properties of Preskimmianine

| Property | Value | Source |

| CAS Number | 38695-41-9 | [6] |

| Molecular Formula | C₁₇H₂₁NO₄ | [6] |

| Molecular Weight | 303.4 g/mol | [6] |

| Compound Type | Furoquinoline Alkaloid | [6] |

| Appearance | Powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol. | [6] |

Table 2: Key Parameters for Extraction & Purification

| Parameter | Recommended Value/Method | Rationale |

| Plant Material | Dried, powdered root bark (40-60 mesh) | Increases surface area for efficient extraction. |

| Extraction Solvent | Methanol or Ethanol | Good solvency for a broad range of alkaloids.[1][6] |

| Solid:Solvent Ratio | 1:5 to 1:10 (w/v) | Ensures complete wetting and extraction of the material. |

| Extraction Method | Cold Maceration (48h x 3) or Soxhlet | Balances yield with potential for thermal degradation. |

| Primary Chromatography | Silica Gel Column (Gradient Elution) | Effective for initial separation based on polarity.[9] |

| Secondary Chromatography | Sephadex LH-20 (Isocratic Elution) | Removes impurities of different molecular sizes/polarities.[9] |

| Purity Analysis | RP-HPLC-UV (>98%) | Standard method for purity confirmation and quantification.[10] |

| Structure ID | NMR, MS | Confirms the chemical identity of the isolated compound.[7][8] |

References

-

Bai, Y. Y., Tang, W. Z., & Wang, X. J. (2014). Chemical constituents from root bark of Dictamnus dasycarpus. Zhong Yao Cai, 37(2), 263-5. PMID: 25095348. Retrieved from [Link]

-

Gao, X., Zhao, J., Liu, J., Liu, B., Wang, M., & Yang, Y. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. Pharmaceutical Biology, 59(1), 1634-1653. Retrieved from [Link]

-

Kim, J. Y., Kim, H. J., Kim, S. M., Park, K. C., & Lee, J. C. (2024). Dictamnus dasycarpus Turcz. Root Bark Improves Skin Barrier Function and Symptoms of Atopic Dermatitis in Mice. Medicina, 60(1), 7. Retrieved from [Link]

-

International Journal of Pharmaceutical Science Invention. (n.d.). Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dictamnus desycarpus root extract. Retrieved from [Link]

-

Gao, X., et al. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. PubMed. Retrieved from [Link]

-

Yang, B., Lee, H. B., Kim, S., Park, Y. C., Kim, K., & Kim, H. (2016). Decoction of Dictamnus Dasycarpus Turcz. Root bark ameliorates skin lesions and inhibits inflammatory reactions in mice with contact dermatitis. Pharmacognosy Magazine, 12(47), 239-244. Retrieved from [Link]

-

Zhao, J. H., et al. (2018). Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities. ResearchGate. Retrieved from [Link]

-

Yang, B., Lyu, J. H., Kim, S., Park, Y. C., Kim, K., & Kim, H. (2017). Dictamnus dasycarpus Turcz., root bark alleviates oxazolone-induced atopy-like dermatitis in mice. Pharmacognosy Magazine, 13(50), 263-268. Retrieved from [Link]

-

Shi, Y. Q., et al. (2020). Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus. Natural Product Research, 34(1), 1-7. Retrieved from [Link]

-

Zhao, J. H., et al. (2018). [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities]. Zhongguo Zhong Yao Za Zhi, 43(4), 746-752. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. phcog.com [phcog.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Preskimmianine | CAS:38695-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Chemical constituents from root bark of Dictamnus dasycarpus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsi.org [ijpsi.org]

Application Note: Nitric Oxide Inhibition Assay using Preskimmianine

Abstract & Core Directive

This application note provides a rigorous, self-validating protocol for quantifying the nitric oxide (NO) inhibitory potential of Preskimmianine (CAS: 38695-41-9), a furoquinoline alkaloid precursor. While its derivative, Skimmianine, is well-documented for inhibiting the NF-

Scientific Rationale:

Nitric oxide is a signaling molecule synthesized by inducible Nitric Oxide Synthase (iNOS) during inflammation.[1] Preskimmianine is hypothesized to intervene in the upstream signaling (TLR4/NF-

Experimental Logic & Mechanism

To ensure data integrity, this protocol separates cytotoxicity from pharmacological inhibition . A reduction in NO can result from two causes:

-

True Inhibition: The compound blocks iNOS expression/activity.

-

False Positive: The compound kills the cells, stopping NO production.

Therefore, a parallel Cell Viability Assay (MTT or CCK-8) is mandatory.

Signaling Pathway & Intervention Target

The following diagram illustrates the mechanistic pathway where Preskimmianine operates, contrasting normal LPS stimulation with inhibitor action.

Figure 1: Mechanism of Action. Preskimmianine is proposed to inhibit the NF-

Materials & Reagents

A. Critical Reagents

| Reagent | Specification | Storage | Notes |

| Preskimmianine | Purity | -20°C (Desiccated) | Dissolve in 100% DMSO. Avoid freeze-thaw cycles. |

| RAW 264.7 Cells | Murine Macrophage | Liquid | Passage < 20 times to maintain LPS sensitivity. |

| LPS | E. coli O111:B4 | 4°C | Stock at 1 mg/mL in PBS. Working conc: 1 |

| Griess Reagent | 1% Sulfanilamide + 0.1% NED | 4°C (Dark) | Prepare Fresh. Light sensitive. |

| L-NMMA | iNOS Inhibitor (Positive Control) | -20°C | Use at 10-50 |

| MTT Reagent | 5 mg/mL in PBS | -20°C (Dark) | Filter sterilize (0.22 |

B. Preparation of Preskimmianine Stock

-

Stock Solution (20 mM): Weigh Preskimmianine accurately based on MW (approx. 303.4 g/mol , verify with CoA). Dissolve in sterile DMSO.

-

Calculation: Mass (mg) = [Molarity (mM)

MW

-

-

Working Solutions: Serially dilute in serum-free DMEM immediately prior to use.

-

Target Concentrations: 3, 10, 30, 100

M. -

Final DMSO Limit: Ensure final DMSO concentration in the well is

to avoid solvent toxicity.

-

Experimental Protocol

Phase 1: Cell Seeding & Equilibration

-

Harvest RAW 264.7 cells (80-90% confluence). Use a cell scraper; do not use Trypsin as it can cleave surface receptors (TLR4).

-

Seed cells in 96-well plates at a density of 1

10 -

Incubate for 24 hours at 37°C, 5%

to allow attachment.

Phase 2: Treatment (Co-incubation)

Design Note: Pre-treatment (1h) with Preskimmianine before LPS is recommended for mechanistic studies, but co-treatment is standard for general screening.

-

Aspirate old medium carefully.

-

Add 100

L of fresh medium containing Preskimmianine at varying concentrations (e.g., 3, 10, 30, 100 -

Immediately add LPS to a final concentration of 1

g/mL in all wells except the "Vehicle Control" (Negative Control). -

Controls Setup:

-

Blank: Media only (no cells).

-

Vehicle Control: Cells + DMSO (0.1%) + Media (No LPS).

-

LPS Control: Cells + LPS (1

g/mL) + DMSO (0.1%). -

Positive Control: Cells + LPS + L-NMMA (50

M).

-

-

Incubate for 24 hours .

Phase 3: Griess Assay (NO Detection)

-

After 24h, centrifuge the plate at 1000 rpm for 5 min (optional but recommended to settle debris).

-

Transfer 100

L of supernatant from each well to a new clear-bottom 96-well plate. -

Add 100

L of Griess Reagent (1:1 mix of Reagent A and B) to each well. -

Incubate at Room Temperature for 10 minutes in the dark.

-

Measure absorbance at 540 nm using a microplate reader.

Phase 4: MTT Viability Assay (The Validity Check)

Perform this on the original cell plate (cells remaining after supernatant removal).

-

Add 100

L of DMEM containing 0.5 mg/mL MTT to the cells. -

Incubate for 2-4 hours at 37°C until purple formazan crystals form.

-

Remove supernatant carefully.

-

Add 100

L of DMSO to dissolve crystals. -

Measure absorbance at 570 nm .

Workflow Visualization

The following diagram outlines the critical timing and decision points in the assay.

Figure 2: Experimental Workflow. Parallel processing of Supernatant (NO) and Cells (Viability) ensures robust data interpretation.

Data Analysis & Interpretation

A. Nitrite Calculation[1][3][4][5]

-

Create a Sodium Nitrite (

) Standard Curve (0 - 100 -

Calculate the nitrite concentration (

M) of samples using the linear regression equation (

B. Percentage Inhibition

C. Cytotoxicity Correction (Critical)

Before declaring Preskimmianine active, check the MTT data.

-

Valid Hit: NO Inhibition > 50% AND Cell Viability > 80%.

-

False Positive: NO Inhibition > 50% AND Cell Viability < 80% (Effect is likely due to cell death).

Troubleshooting & Expert Insights

-

Phenol Red Interference: Standard DMEM contains phenol red, which can interfere with the Griess reaction (absorbing near 540 nm).

-

Solution: Use Phenol Red-free DMEM for the treatment phase, or subtract the "Media Only" blank rigorously.

-

-

Griess Reagent Stability: The mixed reagent is unstable. Keep Reagent A (Sulfanilamide) and Reagent B (NED) separate until immediately before use. If the mixture turns pink before adding to samples, discard it.

-

Preskimmianine Solubility: Furoquinoline alkaloids can precipitate in aqueous media. If turbidity is observed upon adding the stock to the media, sonicate briefly or reduce the working concentration.

-

LPS Variations: Different lots of LPS have varying potencies. Always run a dose-response of LPS alone when buying a new batch to confirm the EC50 for NO induction.

References

-

Yoon, W. J., et al. (2009).[1] Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Bioscience, Biotechnology, and Biochemistry.[2] Retrieved from [Link]

-

Liby, K. T., & Sporn, M. B. (2012). Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease. Pharmacological Reviews. (Context for NO assay methodology). Retrieved from [Link]

-

Guzmán-Gutiérrez, S. L., et al. (2019). Anti-inflammatory activity of skimmianine isolated from Zanthoxylum species. (Analogous compound reference). Journal of Ethnopharmacology. Retrieved from [Link]

Sources

Targeted Solid-Phase Extraction (SPE) for the Isolation and Cleanup of Preskimmianine from Complex Biological Matrices

Application Note: AN-2026-SPE-PSK

Abstract